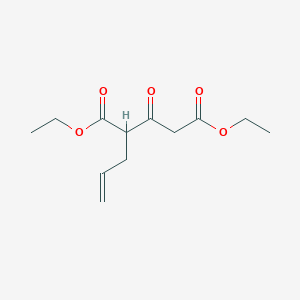![molecular formula C13H11ClSe B14673855 Benzene, 1-chloro-4-[(phenylmethyl)seleno]- CAS No. 35921-85-8](/img/structure/B14673855.png)
Benzene, 1-chloro-4-[(phenylmethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(phenylmethyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a chlorine atom and a phenylmethylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(phenylmethyl)seleno]- typically involves the reaction of 1-chloro-4-bromobenzene with phenylmethylselenide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenides using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives. Typical reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a building block for the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Organoselenium compounds have shown promise in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(phenylmethyl)seleno]- involves its interaction with molecular targets such as enzymes and cellular components. The phenylmethylseleno group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. These pathways include the activation of apoptosis in cancer cells and the inhibition of oxidative stress in normal cells.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-chloro-4-(chlorophenylmethyl)-
- Benzene, 1-chloro-4-(phenylethynyl)-
- Benzene, 1-chloro-4-nitro-
Comparison: Benzene, 1-chloro-4-[(phenylmethyl)seleno]- is unique due to the presence of the phenylmethylseleno group, which imparts distinct redox properties and potential biological activity. In contrast, compounds like Benzene, 1-chloro-4-(chlorophenylmethyl)- and Benzene, 1-chloro-4-(phenylethynyl)- lack the selenium atom and therefore do not exhibit the same redox behavior. Benzene, 1-chloro-4-nitro-, on the other hand, contains a nitro group that imparts different chemical reactivity and biological effects.
Eigenschaften
CAS-Nummer |
35921-85-8 |
|---|---|
Molekularformel |
C13H11ClSe |
Molekulargewicht |
281.65 g/mol |
IUPAC-Name |
1-benzylselanyl-4-chlorobenzene |
InChI |
InChI=1S/C13H11ClSe/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
ZMQPYWZOAUPALS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[Se]C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)



![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)

![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)

![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)


![[1,1'-Biphenyl]-4-yl diethyl phosphate](/img/structure/B14673839.png)

![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
